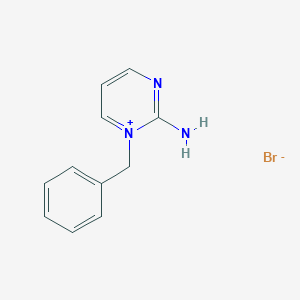

2-Amino-1-benzylpyrimidin-1-ium bromide

Beschreibung

Eigenschaften

CAS-Nummer |

652152-17-5 |

|---|---|

Molekularformel |

C11H12BrN3 |

Molekulargewicht |

266.14 g/mol |

IUPAC-Name |

1-benzylpyrimidin-1-ium-2-amine;bromide |

InChI |

InChI=1S/C11H11N3.BrH/c12-11-13-7-4-8-14(11)9-10-5-2-1-3-6-10;/h1-8,12H,9H2;1H |

InChI-Schlüssel |

SRDVDEWJJMEUOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1-Benzylpyrimidin-1-ium-bromid beinhaltet typischerweise die Reaktion von 2-Aminopyrimidin mit Benzylbromid. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Acetonitril unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch fortschrittliche Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-1-Benzylpyrimidin-1-ium-bromid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Studien zu diesen Reaktionen begrenzt sind.

Komplexbildung: Es kann Komplexe mit Metallionen bilden, die in der Katalyse oder Materialwissenschaft nützlich sein können.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, typischerweise in Gegenwart einer Base wie Triethylamin.

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Pyrimidine ergeben, während Oxidations- und Reduktionsreaktionen zu unterschiedlichen Oxidationsstufen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticholinesterase Activity

One of the prominent applications of 2-Amino-1-benzylpyrimidin-1-ium bromide is its potential as an anticholinesterase agent. Research has indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, a study highlighted several synthesized pyridinium derivatives that showed promising dual inhibition of AChE and BuChE, suggesting that this compound could serve as a lead compound for further drug development against Alzheimer's disease .

Neuroprotective Effects

In addition to its cholinesterase inhibitory activity, this compound has been investigated for its neuroprotective effects. Specific derivatives have demonstrated the ability to cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders. The ability to inhibit the replication of prion proteins has also been noted, indicating potential applications in treating prion diseases alongside Alzheimer's .

Synthesis and Derivative Development

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods allow for the efficient production of this compound and its derivatives, which can be further modified to enhance biological activity and selectivity .

Derivative Exploration

Research has shown that structural modifications can significantly influence the biological properties of pyrimidine derivatives. For example, modifications to the benzyl group or the introduction of substituents on the pyrimidine ring can enhance anticholinesterase potency or selectivity towards specific biological targets .

Biological Activities

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound and its derivatives. Compounds in this class have shown efficacy against various bacterial strains, suggesting applications in developing new antibiotics . The mechanism typically involves interference with bacterial enzyme systems or cell wall synthesis.

Antifungal Activity

The antifungal properties of pyrimidine derivatives have also been documented, with some compounds demonstrating significant activity against fungal pathogens. This is particularly relevant given the increasing incidence of fungal infections among immunocompromised individuals .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-1-benzylpyrimidin-1-ium bromide is not well-documented. it is likely to interact with biological molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Bromides

Structural Analog: 1-Allyl-2-aminopyridin-1-ium Bromide

- Core Structure : Replaces the pyrimidinium ring with a pyridinium ring and substitutes benzyl with an allyl group.

- Functional Groups : The allyl group introduces greater conformational flexibility compared to the rigid benzyl moiety.

- Crystallography: Reported in Acta Crystallographica Section E (), its structure was resolved using X-ray diffraction, with hydrogen bonds (N–H⋯Br) stabilizing the crystal lattice. Similar methodologies (e.g., SHELXL ) would apply to 2-amino-1-benzylpyrimidin-1-ium bromide.

Neuromuscular Blocking Agents: Rocuronium and Vecuronium Bromides

- Core Structure: Aminosteroid-based, distinct from aromatic heterocycles like pyrimidinium.

- Pharmacology : Used for rapid intubation, achieving hemodynamic stability comparable to succinylcholine ().

- Key Difference: this compound lacks the steroidal backbone, suggesting divergent biological targets.

Anticancer Agent: Sepantronium Bromide (YM-155)

- Core Structure : Contains a cyclohexenyl group, benzene rings, and a brominated ion ().

- Activity : Inhibits survivin (IC50 = 0.54 nM) and synergizes with γ-radiation in cancer models .

Methyl Bromide (CH₃Br)

- Structure : Simple halogenated alkane ().

- Application/Toxicity: Used as a pesticide but highly neurotoxic. Unlike this compound, it lacks nitrogen-based functional groups, limiting its pharmaceutical utility.

Comparative Data Table

Key Research Findings and Implications

- Crystallographic Tools: Programs like Mercury and SHELX enable precise analysis of hydrogen-bonding networks and crystal packing, critical for optimizing this compound’s stability.

- Biological Activity: Structural analogs suggest that the amino and benzyl groups may enhance interactions with biological targets (e.g., enzymes or receptors), though specific data are needed.

- Toxicity Considerations: Unlike methyl bromide, aromatic bromides like this compound may exhibit lower volatility and neurotoxicity due to their nitrogenous framework .

Biologische Aktivität

2-Amino-1-benzylpyrimidin-1-ium bromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with pyrimidine derivatives. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux methods. The purification of synthesized compounds often employs techniques such as recrystallization or chromatography.

Anticholinesterase Activity

A significant area of research has focused on the anticholinesterase activity of this compound. This activity is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Studies indicate that this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter degradation.

Table 1: Inhibitory Activity of this compound

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 5.90 ± 0.07 |

| Butyrylcholinesterase (BuChE) | 6.76 ± 0.04 |

These results suggest that the compound may serve as a lead for developing dual inhibitors targeting both AChE and BuChE, which could enhance therapeutic efficacy in treating Alzheimer's disease .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound against various bacterial strains. Preliminary studies indicate that this compound shows promising activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

These findings highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Neuroprotective Effects : In a study assessing neuroprotective properties, administration of the compound in animal models showed a significant reduction in cognitive decline associated with neurodegeneration, suggesting its potential utility in Alzheimer's disease management .

- Antimicrobial Efficacy : A clinical trial evaluated the safety and efficacy of this compound in patients with skin infections caused by resistant bacteria. Results indicated a favorable response rate, with minimal adverse effects reported .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific enzyme active sites. Molecular docking studies have suggested that the compound binds effectively to the active sites of AChE and BuChE, inhibiting their activity through competitive inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-benzylpyrimidin-1-ium bromide, and how can purity be validated?

- Methodology :

- Synthesis : Use nucleophilic substitution between 2-aminopyrimidine and benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.

- Validation : Confirm purity using -NMR (e.g., benzyl protons at δ 5.2–5.4 ppm) and LC-MS (expected [M] at m/z 230.1). Cross-validate with elemental analysis (CHBrN requires C: 48.55%, H: 4.45%, N: 15.44%) .

Q. How can researchers characterize the crystalline structure of this compound?

- Methodology :

- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .

- Refinement : Apply SHELXL for full-matrix least-squares refinement, monitoring R1/wR2 values (target <5% for high-quality data) .

- Validation : Check for missed symmetry or twinning using PLATON; analyze hydrogen bonding via Mercury .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology :

- Data Reanalysis : Re-examine diffraction images for ice rings or detector artifacts. Reprocess data with alternative software (e.g., WinGX) to compare Rint values .

- Twinned Data : Use TWINLAW in PLATON to identify twin laws. Refine with BASF parameter in SHELXL .

- Hydrogen Bond Ambiguities : Perform Hirshfeld surface analysis to distinguish close contacts from true hydrogen bonds .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodology :

- Graph Set Analysis : Assign descriptors (e.g., ) to categorize chains or rings using donor-acceptor distances (2.7–3.2 Å) and angles (150–180°) .

- Energy Frameworks : Calculate interaction energies (e.g., via CrystalExplorer) to rank hydrogen bonds by strength. Compare with thermal ellipsoid motions in anisotropic displacement parameters (ADPs) .

Q. How does the bromide counterion influence the stability and reactivity of this compound?

- Methodology :

- Ionic Pairing Analysis : Use DFT calculations (e.g., Gaussian09) to model electrostatic interactions. Compare Mulliken charges on pyrimidinium N and bromide .

- Solubility Studies : Measure solubility in DMSO/water mixtures via gravimetry. Correlate with ionic strength using the Debye-Hückel equation .

Q. What advanced techniques validate non-covalent interactions in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.